molecular formula C9H22NO4P B2451565 Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate CAS No. 169769-56-6

Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate

Cat. No.: B2451565
CAS No.: 169769-56-6
M. Wt: 239.252
InChI Key: DUWIUTLNFFHRNL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific alkyl groups, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

2-[di(propan-2-yloxy)phosphorylmethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)7-12-6-5-10/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWIUTLNFFHRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(COCCN)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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